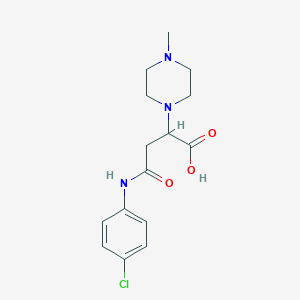
4-((4-Chlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-Chlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, commonly known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPOP is a small molecule inhibitor of the protein-protein interaction between MDM2 and p53, which plays a crucial role in the regulation of cell growth and apoptosis.
Scientific Research Applications
Molecular Docking and Spectroscopic Studies
4-((4-Chlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid and related compounds have been extensively studied for their molecular docking, vibrational, structural, electronic, and optical properties. Investigations using experimental and theoretical approaches, such as FT-IR, FT-Raman spectra, and DFT calculations, have been conducted to understand their stability, charge delocalization, and potential as nonlinear optical materials. These studies also delve into the biological activities of these compounds, especially their role in inhibiting Placenta growth factor (PIGF-1), indicating their pharmacological importance (Vanasundari et al., 2018).
Spectroscopic and Structural Analysis
Spectroscopic and structural analysis of related butanoic acid derivatives has been carried out using various methods such as FT-IR, NMR, and single crystal X-ray diffraction. These studies provide insights into the molecular structure and vibrational wavenumbers, contributing to a better understanding of the compound's reactivity, stability, and charge transfer mechanisms (Raju et al., 2015).
Supramolecular Studies
Supramolecular studies, including single-crystal X-ray diffraction and vibrational spectroscopy, have been conducted on chloramphenicol derivatives, which share structural similarities with 4-((4-Chlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid. These studies focus on understanding hydrogen bonding, Van der Waals interactions, and other non-covalent interactions, which are crucial for the compound's stability and reactivity (Fernandes et al., 2017).
Synthesis and Characterization
The synthesis and characterization of related compounds, involving methods like FT-IR, NMR, UV-Vis, and thermal analysis, are essential for understanding the physical and chemical properties of these molecules. This research contributes to the development of new materials and pharmaceuticals (Nayak et al., 2014).
Antimycobacterial Agents
Research has been conducted on derivatives of related compounds for their antimycobacterial properties. This includes the synthesis of new molecules and evaluation of their activity against Mycobacterium tuberculosis, contributing to the development of new treatments for tuberculosis and related diseases (Biava et al., 2008).
properties
IUPAC Name |
4-(4-chloroanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O3/c1-18-6-8-19(9-7-18)13(15(21)22)10-14(20)17-12-4-2-11(16)3-5-12/h2-5,13H,6-10H2,1H3,(H,17,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEIPGCCTAPLBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Chlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

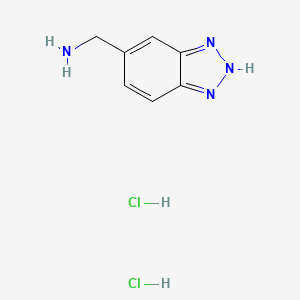
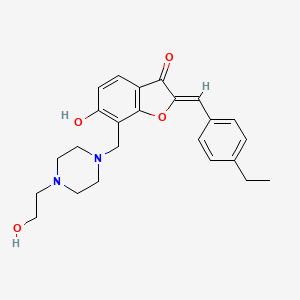

![N-{2-[1-(2-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2714480.png)

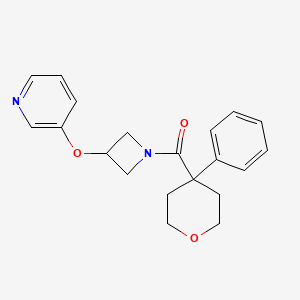

![2-Ethyl-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2714486.png)
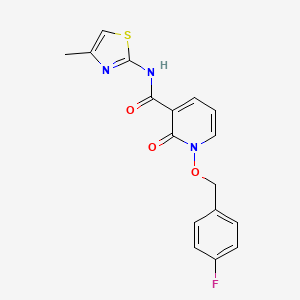
![N-(benzo[d]thiazol-2-yl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2714489.png)


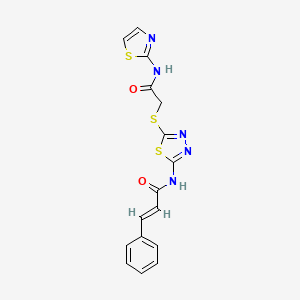
![Ethyl 4-{[({5-[(2,4-dimethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/no-structure.png)